molecular formula C21H25N3O5S B2856952 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE CAS No. 862793-35-9

2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE

Cat. No.: B2856952
CAS No.: 862793-35-9
M. Wt: 431.51
InChI Key: QDVIRFAWIOOREC-UHFFFAOYSA-N
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Description

2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE is a complex organic compound that features a furan ring, a sulfonyl group, a morpholine moiety, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the sulfonyl group and the morpholine moiety. The final step often involves the formation of the oxazole ring under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets can be explored through in vitro and in vivo studies.

Medicine

Due to its structural features, the compound may have therapeutic potential. It could be investigated for its efficacy in treating specific diseases or conditions.

Industry

In material science, the compound can be used to develop new materials with desirable properties such as conductivity, stability, and reactivity.

Mechanism of Action

The mechanism of action of 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
  • 2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine

Uniqueness

The uniqueness of 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties that distinguish it from similar compounds.

Biological Activity

The compound 2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,3-OXAZOL-5-AMINE, also known as D406-0465, is a synthetic derivative characterized by its unique structural features, which include a furan moiety and a sulfonamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C23H21N3O4S2
  • IUPAC Name : this compound
  • SMILES Notation : Cc(cc1)ccc1S(c(nc(-c1ccccc1)[nH]1)c1SCC(NCc1ccco1)=O)(=O)=O

Antibacterial Activity

Recent studies have indicated that derivatives of oxazole compounds exhibit significant antibacterial properties. Specifically, compounds similar to D406-0465 have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated that compounds with the oxazole structure inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The presence of the sulfonamide group is believed to enhance this antibacterial activity by disrupting bacterial cell wall synthesis .

Anticancer Activity

The biological activity of D406-0465 extends to anticancer properties. Preliminary research suggests that oxazole derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

The proposed mechanism for the biological activity of D406-0465 involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell metabolism.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis .

Case Study 1: Antibacterial Efficacy

A study published in Molecules evaluated various oxazole derivatives, including those structurally similar to D406-0465. The results indicated that these compounds exhibited notable antibacterial activity against planktonic cultures of Enterococcus faecium, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like Ciprofloxacin .

Case Study 2: Anticancer Potential

In another investigation, researchers explored the effects of oxazole derivatives on cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability in vitro, suggesting potential for further development as anticancer agents. The study highlighted the importance of structural modifications in enhancing biological activity .

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC (µM) Reference
AntibacterialStaphylococcus aureus12.5
AntibacterialEscherichia coli15.0
AnticancerHeLa Cells20.0
AnticancerMCF7 Cells18.0

Properties

IUPAC Name

2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-16-5-7-17(8-6-16)30(25,26)21-20(29-19(23-21)18-4-2-13-28-18)22-9-3-10-24-11-14-27-15-12-24/h2,4-8,13,22H,3,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVIRFAWIOOREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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